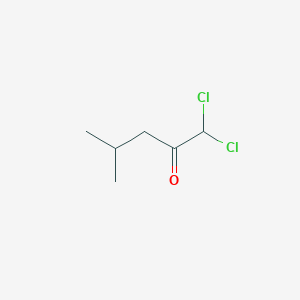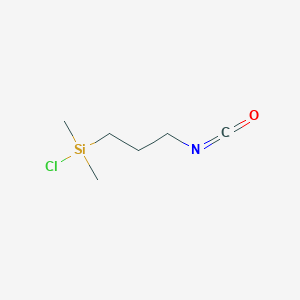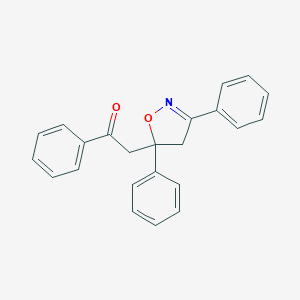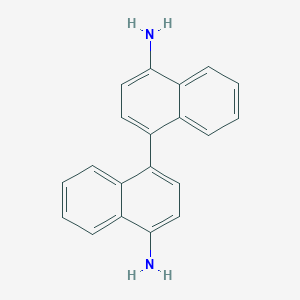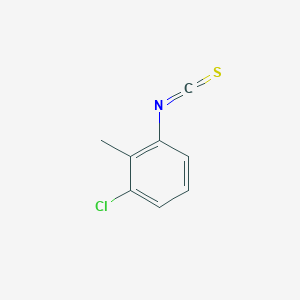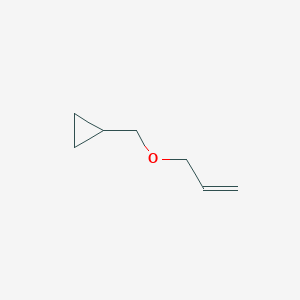
(2-Propenyloxy)methylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Propenyloxy)methylcyclopropane is a cyclopropane derivative that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is also known as allyloxymethylcyclopropane and has the chemical formula C7H10O. The purpose of
Wirkmechanismus
The mechanism of action of (2-Propenyloxy)methylcyclopropane is not well understood, but it is believed to interact with certain enzymes and proteins in the body. Studies have shown that it has the potential to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism.
Biochemische Und Physiologische Effekte
(2-Propenyloxy)methylcyclopropane has been shown to have various biochemical and physiological effects. It has been found to be a potent anti-inflammatory agent and has been shown to reduce inflammation in the body. Additionally, it has been found to have analgesic properties and can reduce pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2-Propenyloxy)methylcyclopropane in lab experiments is its ability to act as a chiral reagent. This makes it useful in the synthesis of chiral compounds, which are important in the pharmaceutical industry. However, one of the limitations of using (2-Propenyloxy)methylcyclopropane is its potential toxicity. It has been found to be toxic to certain cell lines at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of (2-Propenyloxy)methylcyclopropane. One area of research is the development of new materials using (2-Propenyloxy)methylcyclopropane as a building block. Additionally, further studies are needed to fully understand the mechanism of action of (2-Propenyloxy)methylcyclopropane and its potential applications in drug development. Finally, more research is needed to determine the safety and toxicity of (2-Propenyloxy)methylcyclopropane in humans.
Synthesemethoden
The synthesis of (2-Propenyloxy)methylcyclopropane involves the reaction of allyl bromide with cyclopropane in the presence of a strong base such as potassium tert-butoxide. The reaction yields (2-Propenyloxy)methylcyclopropane as a colorless liquid with a boiling point of 93-95°C.
Wissenschaftliche Forschungsanwendungen
(2-Propenyloxy)methylcyclopropane has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the synthesis of chiral compounds, which are important in the pharmaceutical industry. Additionally, (2-Propenyloxy)methylcyclopropane has been used in the development of new materials and as a reagent in organic chemistry.
Eigenschaften
CAS-Nummer |
18022-46-3 |
|---|---|
Produktname |
(2-Propenyloxy)methylcyclopropane |
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
prop-2-enoxymethylcyclopropane |
InChI |
InChI=1S/C7H12O/c1-2-5-8-6-7-3-4-7/h2,7H,1,3-6H2 |
InChI-Schlüssel |
DULBLGBYHDITIN-UHFFFAOYSA-N |
SMILES |
C=CCOCC1CC1 |
Kanonische SMILES |
C=CCOCC1CC1 |
Synonyme |
(2-Propenyloxy)methylcyclopropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



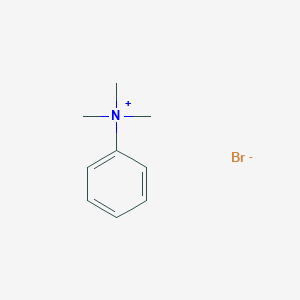
![[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate](/img/structure/B102339.png)
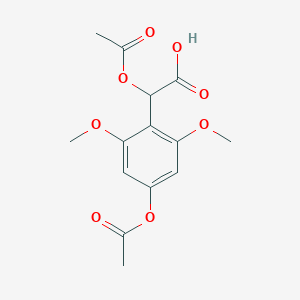
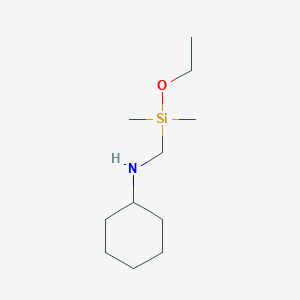
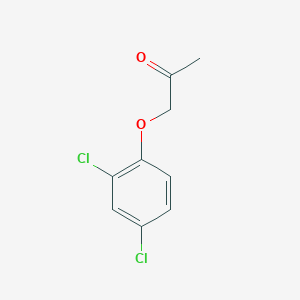
![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)
